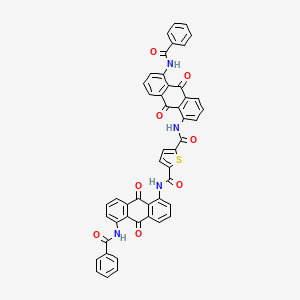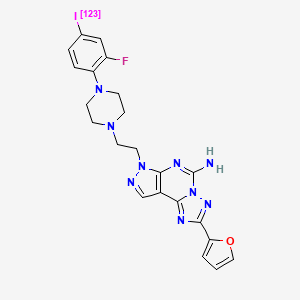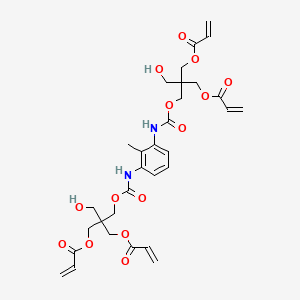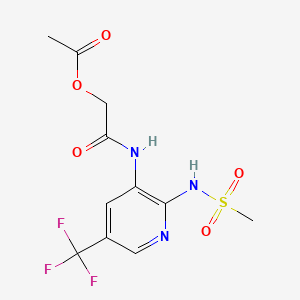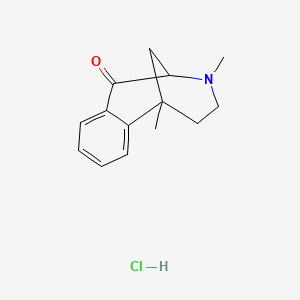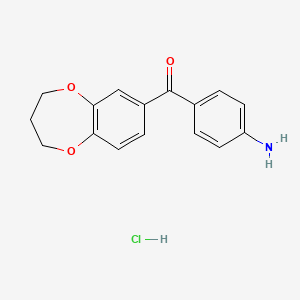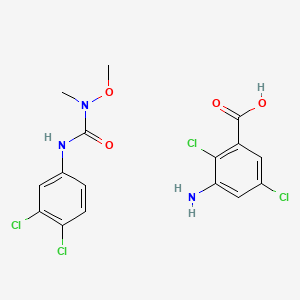
Amilon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amilon: is a novel compound primarily used in the cosmetics industry. It is a spherical silica coated with an amino acid, specifically a lysine derivative. This compound was developed to address the shortcomings of nylon powder, which is commonly used in cosmetics but has several disadvantages, such as a low melting point and the tendency to absorb preservatives like parabens, reducing their efficacy .
准备方法
Synthetic Routes and Reaction Conditions: : Amilon is synthesized by coating spherical silica particles with an amino acid derivative. The process involves the following steps:
Silica Preparation: Silica particles are prepared through a sol-gel process, where a silica precursor (such as tetraethyl orthosilicate) is hydrolyzed and condensed to form spherical particles.
Amino Acid Coating: The silica particles are then coated with a lysine derivative. This is achieved by dispersing the silica particles in a solution containing the lysine derivative and allowing the coating to form through adsorption or covalent bonding.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale sol-gel processes for silica preparation, followed by coating in large reactors to ensure uniformity and consistency. The coated particles are then dried and processed to achieve the desired particle size distribution .
化学反应分析
Types of Reactions: : Amilon undergoes various chemical reactions, including:
Oxidation: The amino acid coating can undergo oxidation under certain conditions, leading to changes in the surface properties of the particles.
Substitution: The lysine derivative on the surface can participate in substitution reactions with other functional groups, allowing for further functionalization of the particles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like acyl chlorides or isocyanates can be used to introduce new functional groups onto the lysine derivative.
Major Products: : The major products of these reactions include oxidized or functionalized silica particles, which can have enhanced properties for specific applications .
科学研究应用
Amilon has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a functional material in various chemical processes, including catalysis and adsorption.
Biology: In biological research, this compound-coated particles are used for cell culture and drug delivery due to their biocompatibility and functionalizability.
Medicine: this compound is explored for use in medical diagnostics and therapeutics, particularly in targeted drug delivery systems.
作用机制
The mechanism by which Amilon exerts its effects is primarily through its surface properties. The lysine derivative coating provides functional groups that can interact with various molecules, enhancing the material’s adsorption and catalytic properties. In drug delivery, the coating allows for the attachment of therapeutic agents, facilitating targeted delivery and controlled release .
相似化合物的比较
Amilon is unique compared to other similar compounds due to its specific combination of silica and lysine derivative coating. Similar compounds include:
Nylon Powder: Used in cosmetics but has a lower melting point and absorbs preservatives, reducing their efficacy.
Silica Particles: Used in various applications but lack the functionalization provided by the amino acid coating.
Amino Acid-Coated Particles: Other particles coated with different amino acids may have different properties and applications.
This compound stands out due to its higher thermal stability, non-absorption of preservatives, and smoother texture, making it a superior alternative in cosmetic formulations .
属性
CAS 编号 |
11096-81-4 |
|---|---|
分子式 |
C16H15Cl4N3O4 |
分子量 |
455.1 g/mol |
IUPAC 名称 |
3-amino-2,5-dichlorobenzoic acid;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2.C7H5Cl2NO2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6;8-3-1-4(7(11)12)6(9)5(10)2-3/h3-5H,1-2H3,(H,12,14);1-2H,10H2,(H,11,12) |
InChI 键 |
PZAXUCYPVXMLJJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



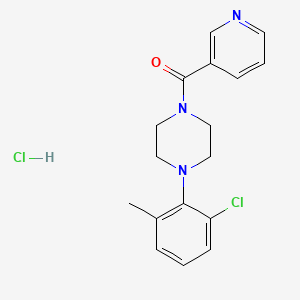
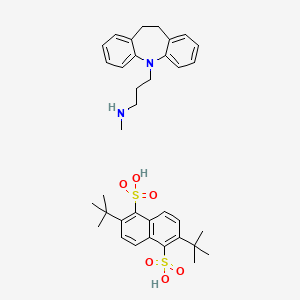


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
